molecular formula C15H12Cl2O2 B8731379 3,3-Bis(p-chlorophenyl)propionic acid CAS No. 2540-35-4

3,3-Bis(p-chlorophenyl)propionic acid

Cat. No.: B8731379
CAS No.: 2540-35-4
M. Wt: 295.2 g/mol
InChI Key: USABTSSPDBXQKB-UHFFFAOYSA-N
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Description

3,3-Bis(p-chlorophenyl)propionic acid is a useful research compound. Its molecular formula is C15H12Cl2O2 and its molecular weight is 295.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

2540-35-4

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

3,3-bis(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C15H12Cl2O2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19)

InChI Key

USABTSSPDBXQKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 3,3-bis(4-chlorophenyl)propionate (Step B, 0.78 g, 3.9 mmol), lithium hydroxide monohydrate (0.33 g, 7.8 mmol) in 1:1:1 MeOH/THF/water (15 mL) was stirred at room temperature overnight. The resulting mixture was partitioned between 2 M aqueous hydrochloric acid (50 mL) and ether (50 mL). The organic layer was separated and the aqueous layer extracted with EtOAc (2×50 mL). The combined extracts were dried over anhydrous MgSO4, filtered, and concentrated to dryness to give the title compound. 1H NMR (500 MHz, CD3OD): δ 7.29-7.23 (m, 4H), 4.49 (t, 1H), 3.02 (d, 2H).
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
MeOH THF water
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4-chlorocinnamic acid (10.0 g, 54.8 mmol) in chlorobenzene (75 mL) at 0° C. was added AlCl3 (12.0 g, 90 mmol) in 4 portions. The mixture was stirred for 10 min at 0° C. then was warmed to 40° C. and stirred for 1 h. Crushed ice (75 g) was added carefully, followed by water (75 mL). The aqueous layer was extracted with DCM (3×). The combined organic extracts were dried (Na2SO4) and concentrated to provide the crude acid as a tan solid. Recrystallization from EtOH provided 7.81 g (48%) of the desired acid as a pale yellow solid. 1H NMR (400 MHz, CDCl3): 7.31-7.22 (m, 4H), 7.14-7.07 (m, 4H), 4.47 (t, J=8.0, 1H), 3.03 (d, J=7.9, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Yield
48%

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